CB-5083 - 1542705-92-9

CB-5083

Catalog Number: EVT-287500
CAS Number: 1542705-92-9
Molecular Formula: C24H23N5O2
Molecular Weight: 413.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Source: CB-5083 is a synthetic molecule developed through targeted medicinal chemistry efforts. [, ]

Classification: CB-5083 is classified as a first-in-class, potent, and selective ATP-competitive inhibitor of the p97 ATPase. []

Role in Scientific Research: CB-5083 serves as a valuable research tool to probe the biology of p97 and the ubiquitin proteasome system, providing insights into cellular processes such as protein homeostasis, ERAD, and autophagy. It also offers a potential therapeutic strategy for cancers that are sensitive to disruptions in these pathways. [, , ]

Synthesis Analysis

CB-5083 was discovered through a lead optimization program focused on improving in vitro potency, ADME (absorption, distribution, metabolism, and excretion), and pharmaceutical properties of initial quinazoline scaffold-based VCP inhibitors. [] The detailed synthetic route for CB-5083 is described in the paper "Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083)." []

Molecular Structure Analysis

The molecular structure of CB-5083, 1-[4-(benzylamino)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]-2-methyl-1H-indole-4-carboxamide, has been elucidated through crystallographic studies. [, ] These studies provide detailed insights into the interactions of CB-5083 with the D2 ATPase domain of p97, explaining its selectivity and potency.

Mechanism of Action

CB-5083 primarily functions by inhibiting the ATPase activity of p97, leading to disruption of various cellular processes. [, , ] The key consequences of CB-5083 treatment include:

  • Inhibition of Ubiquitin-dependent Protein Degradation: CB-5083 causes a dramatic increase in polyubiquitinated proteins, indicating a blockage of proteasomal degradation. [, ]
  • Disruption of ERAD: CB-5083 causes accumulation of substrates of ERAD, indicating impaired removal of misfolded proteins from the endoplasmic reticulum. [, ]
  • Induction of Unfolded Protein Response (UPR): CB-5083 triggers a significant UPR due to the accumulation of misfolded proteins, ultimately leading to cell death in sensitive cell types. [, ]
Physical and Chemical Properties Analysis

CB-5083 is orally bioavailable with good exposure in animal models. [] It exhibits nanomolar potency in inhibiting p97 ATPase activity and demonstrates cellular activity at low micromolar concentrations. [, ]

Applications
  • Elucidating the role of p97 in protein homeostasis: CB-5083 has been instrumental in uncovering the importance of p97 in various cellular processes like ubiquitin-dependent protein degradation, ERAD, and autophagy. [, , , ]
  • Investigating the therapeutic potential of p97 inhibition in cancer: CB-5083 has shown potent anti-tumor activity in preclinical models of multiple myeloma, acute myeloid leukemia, and solid tumors, highlighting p97 as a potential therapeutic target. [, , , ]
  • Understanding the mechanisms of resistance to p97 inhibitors: Studies using CB-5083 have revealed mutations in p97 that confer resistance to this inhibitor, providing insights into the adaptability of p97 and paving the way for developing next-generation inhibitors. [, , , , ]
  • Exploring the role of p97 in neurodegenerative diseases: CB-5083 has been used in studies exploring the pathogenesis of diseases caused by p97 mutations, such as inclusion body myopathy and familial amyotrophic lateral sclerosis, shedding light on potential therapeutic strategies. [, , , ]

Real-world Examples:

  • CB-5083 demonstrated potent antitumor activity in preclinical studies of multiple myeloma, leading to tumor regression in xenograft models and improved survival in models of disseminated disease. []
  • Studies using CB-5083 in acute myeloid leukemia models showed its efficacy in inducing disease regression and overcoming resistance to conventional therapies. []
  • CB-5083 has been utilized in research to uncover the role of p97 in regulating mutant p53 stability in pancreatic cancer, suggesting VCP as a potential target for anti-PDAC therapy. []
Future Directions
  • Development of next-generation p97 inhibitors: Overcoming limitations such as off-target effects and drug resistance necessitates the development of new inhibitors with improved selectivity and pharmacokinetic profiles. [, , , , ]
  • Exploration of combination therapies: Combining p97 inhibitors with other anti-cancer agents targeting different aspects of protein homeostasis or other key pathways may enhance efficacy and overcome resistance. [, , , , ]
  • Further investigation of p97 biology in neurodegenerative diseases: Expanding our understanding of how p97 mutations contribute to disease pathogenesis will be crucial for developing effective therapies for these conditions. [, , , ]
  • Development of p97-based biomarkers: Identifying biomarkers that can predict response to p97 inhibition and monitor drug target engagement will be critical for clinical translation and personalized therapy. [, ]

1-[4-(Benzylamino)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]-2-methyl-1H-indole-4-carboxamide

  • Compound Description: This compound is another name for CB-5083. []
  • Relevance: This compound is identical to CB-5083. []

CB-5339

  • Compound Description: CB-5339 is a successor adenosine triphosphate (ATP)-competitive p97 inhibitor of CB-5083 and is currently being evaluated in Phase 1 clinical trials for anti-cancer therapy. []
  • Relevance: This compound is structurally related to CB-5083, as both act as ATP-competitive p97 inhibitors. []

DBeQ (Bis(diethyldithiocarbamato)copper(II))

  • Compound Description: DBeQ is a p97 inhibitor that induces ER stress markers GRP78 and CHOP and leads to dose-dependent apoptosis. []
  • Relevance: DBeQ is a p97 inhibitor, similar to CB-5083. []

ML240

  • Compound Description: ML240 is a p97 inhibitor that induces ER stress markers GRP78 and CHOP and leads to dose-dependent apoptosis. [] It served as a basis for the development of CB-5083. []
  • Relevance: ML240 is a quinazoline scaffold-based VCP inhibitor from which CB-5083 was derived. []

ML241

  • Compound Description: ML241 is an ATP-competitive p97 inhibitor. []
  • Relevance: Similar to CB-5083, ML241 is an ATP-competitive p97 inhibitor. []

NMS-873

  • Compound Description: NMS-873 is an allosteric p97 inhibitor that induces ER stress markers GRP78 and CHOP and leads to dose-dependent apoptosis. [] It can overcome CB-5083-induced resistance in HCT116 cells. []
  • Relevance: Unlike CB-5083, which is an ATP-competitive inhibitor, NMS-873 is an allosteric inhibitor of p97. [, ] Despite these differences, both NMS-873 and CB-5083 can inhibit the proliferation of HCT116 cancer cells. []
  • Compound Description: Sildenafil is a known phosphodiesterase (PDE) inhibitor. []
  • Relevance: While not structurally related to CB-5083, sildenafil was used as a comparator to assess the off-target effects of CB-5083 on PDE6. []
  • Compound Description: Tadalafil is a known phosphodiesterase (PDE) inhibitor. []
  • Relevance: Similar to sildenafil, tadalafil was used as a comparator to assess the off-target effects of CB-5083 on PDE6, despite not being structurally similar. []
  • Compound Description: Vardenafil is a known phosphodiesterase (PDE) inhibitor. []
  • Relevance: Vardenafil served as a comparator to evaluate the off-target effects of CB-5083 on PDE6. []
  • Compound Description: Zaprinast is a known phosphodiesterase (PDE) inhibitor. []
  • Relevance: Like the other PDE inhibitors, zaprinast was used as a comparator to assess the off-target effects of CB-5083 on PDE6, despite not being structurally similar. []

UPCDC-30245

  • Compound Description: UPCDC-30245 is an allosteric p97 inhibitor that, unlike CB-5083, does not affect endoplasmic-reticulum-associated protein degradation or the unfolded protein response pathway. [] It can overcome CB-5083-induced resistance in HCT116 cells. []
  • Relevance: In contrast to the ATP-competitive mechanism of CB-5083, UPCDC-30245 acts as an allosteric inhibitor of p97. [, ] Similar to NMS-873, UPCDC-30245 is still active against CB-5083-resistant p97 mutants. []

Properties

CAS Number

1542705-92-9

Product Name

1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide

IUPAC Name

1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide

Molecular Formula

C24H23N5O2

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C24H23N5O2/c1-15-12-18-17(22(25)30)8-5-9-21(18)29(15)24-27-20-10-11-31-14-19(20)23(28-24)26-13-16-6-3-2-4-7-16/h2-9,12H,10-11,13-14H2,1H3,(H2,25,30)(H,26,27,28)

InChI Key

RDALZZCKQFLGJP-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CC=C2N1C3=NC4=C(COCC4)C(=N3)NCC5=CC=CC=C5)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

CB5083; CB-5083; CB 5083.

Canonical SMILES

CC1=CC2=C(C=CC=C2N1C3=NC4=C(COCC4)C(=N3)NCC5=CC=CC=C5)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.